molecular formula C15H17F3N4O2S B6765250 N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6765250
M. Wt: 374.4 g/mol
InChI Key: ADRRGGKYHRDUHO-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that features a triazole ring, a cyclohexyl group, and a trifluoromethyl group attached to a benzenesulfonamide moiety

Properties

IUPAC Name

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2S/c16-15(17,18)11-5-4-8-13(9-11)25(23,24)21-14-19-10-22(20-14)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRRGGKYHRDUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC(=N2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the cyclohexyl and trifluoromethyl groups. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The cyclohexyl group can be introduced via a substitution reaction, and the trifluoromethyl group can be added using trifluoromethylation reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and trifluoromethyl group are key structural features that enable the compound to bind to these targets and exert its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

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